molecular formula C20H21N3O5S B2638462 2-(3,4-dimethoxyphenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 476462-38-1

2-(3,4-dimethoxyphenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2638462
CAS No.: 476462-38-1
M. Wt: 415.46
InChI Key: VCDKFLFDOKWHRB-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide is an organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with thiosemicarbazide under acidic conditions to form the intermediate 1,3,4-thiadiazole ring. This intermediate is then reacted with 2,4-dimethoxyphenylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)ethanol
  • 3-(2,4-Dimethoxyphenyl)propionic acid
  • 4-(2,5-Dimethoxyphenyl)butyric acid

Uniqueness

2-(3,4-dimethoxyphenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of both the 1,3,4-thiadiazole ring and the dimethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-25-13-6-7-14(16(11-13)27-3)19-22-23-20(29-19)21-18(24)10-12-5-8-15(26-2)17(9-12)28-4/h5-9,11H,10H2,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDKFLFDOKWHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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